

# Application Note: $^1\text{H}$ and $^{13}\text{C}$ NMR Interpretation of 4-Fluorocinnamic Acid

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## Compound of Interest

Compound Name: 4-Fluorocinnamic acid

Cat. No.: B107693

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## Introduction

**4-Fluorocinnamic acid** is a derivative of cinnamic acid, a compound found in various plants. The introduction of a fluorine atom into the aromatic ring significantly influences its electronic properties and biological activity, making it a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This application note provides a detailed guide to the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **4-Fluorocinnamic acid**, complete with assigned chemical shifts, coupling constants, and a standardized experimental protocol.

## Chemical Structure

The structure of **4-Fluorocinnamic acid**, with atom numbering for NMR assignment, is shown below. This numbering scheme is used in the data tables for unambiguous correlation.

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## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **4-Fluorocinnamic acid** were recorded in DMSO- $d_6$ . The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum is characterized by signals in the aromatic, vinylic, and carboxylic acid regions. The trans-configuration of the double bond is confirmed by the large coupling constant between the vinylic protons (H-7 and H-8).

Proton Assignment	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-1 (COOH)	~12.5	broad singlet	-
H-3, H-5	7.79	doublet of doublets (dd)	$^{8,6} (^3\text{JHH})$ , $^{5,7} (^4\text{JHF})$
H-8	7.64	doublet (d)	16.0 ( $^3\text{JHH}$ )
H-2, H-6	7.27	triplet (t)	8.9 ( $^3\text{JHH}$ ), 8.9 ( $^3\text{JHF}$ )
H-7	6.54	doublet (d)	16.0 ( $^3\text{JHH}$ )

### $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum shows nine distinct carbon signals. The carbon attached to the fluorine (C-4) exhibits a large one-bond C-F coupling constant. Other carbons in the aromatic ring and

the vinylic chain also show smaller couplings to the fluorine atom.

Carbon Assignment	Chemical Shift ( $\delta$ ) in ppm	Multiplicity (due to C-F coupling)	Coupling Constant (J) in Hz
C-9 (C=O)	167.7	singlet	-
C-4	163.3	doublet	247.0 ( $^1J_{CF}$ )
C-8	142.8	singlet	-
C-1	131.0	doublet	3.2 ( $^4J_{CF}$ )
C-3, C-5	130.5	doublet	8.6 ( $^3J_{CF}$ )
C-7	119.2	singlet	-
C-2, C-6	115.9	doublet	21.7 ( $^2J_{CF}$ )

## Experimental Protocol

This section details the standardized procedure for acquiring high-quality  $^1H$  and  $^{13}C$  NMR spectra of **4-Fluorocinnamic acid**.

### 1. Sample Preparation:

- Weigh approximately 10-20 mg of **4-Fluorocinnamic acid**.
- Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

### 2. Instrument Setup:

- The NMR spectra should be acquired on a spectrometer with a proton frequency of 300 MHz or higher.
- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity and resolution. A sharp solvent peak with a narrow half-height width is indicative of good shimming.

### 3. Data Acquisition:

- $^1\text{H}$  NMR:
  - Acquire the spectrum using a standard single-pulse experiment.
  - A sufficient number of scans (typically 8 to 16) should be averaged to obtain a good signal-to-noise ratio.
  - The spectral width should be set to cover the range of approximately 0 to 13 ppm.
- $^{13}\text{C}$  NMR:
  - Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
  - Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (typically 1024 or more) and a longer acquisition time are required to achieve an adequate signal-to-noise ratio.
  - The spectral width should be set to cover the range of approximately 0 to 180 ppm.

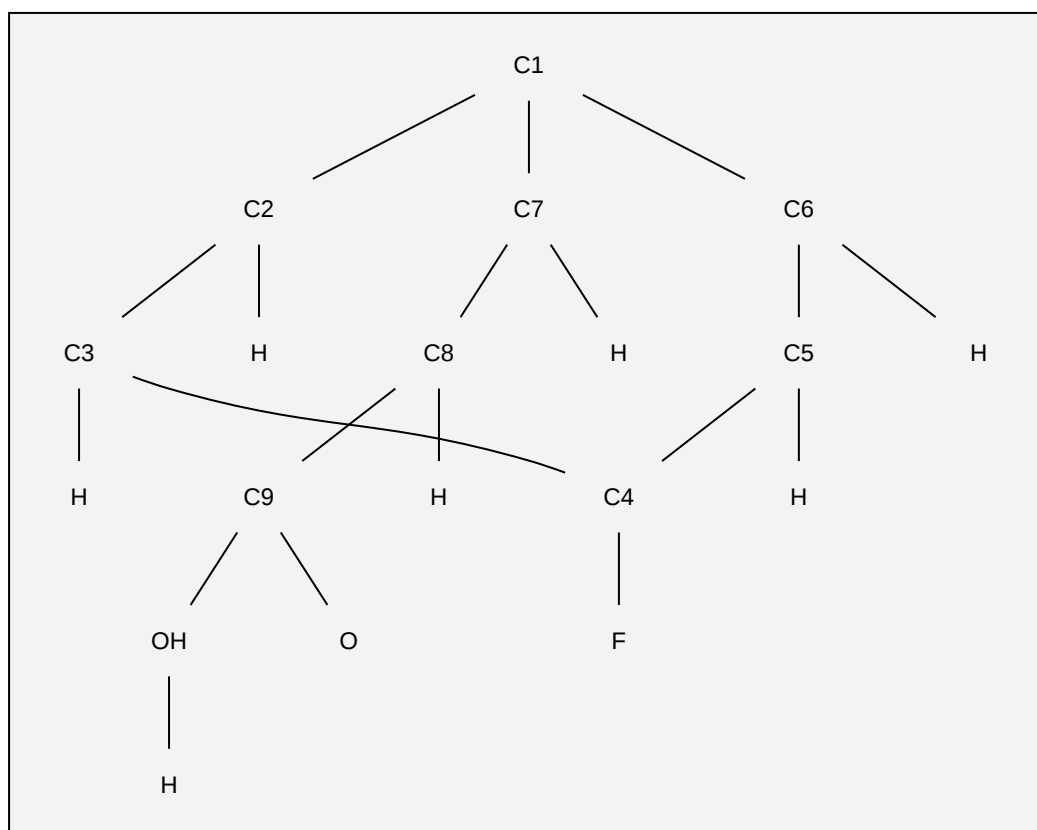
### 4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to obtain pure absorption lineshapes.
- Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm for the  $^1\text{H}$  spectrum and 39.52 ppm for the  $^{13}\text{C}$  spectrum.
- Integrate the signals in the  $^1\text{H}$  spectrum.
- Analyze the multiplicities and measure the coupling constants.

## Visualizations

The following diagrams illustrate the chemical structure with atom numbering for NMR assignments and the general workflow for NMR data acquisition and interpretation.

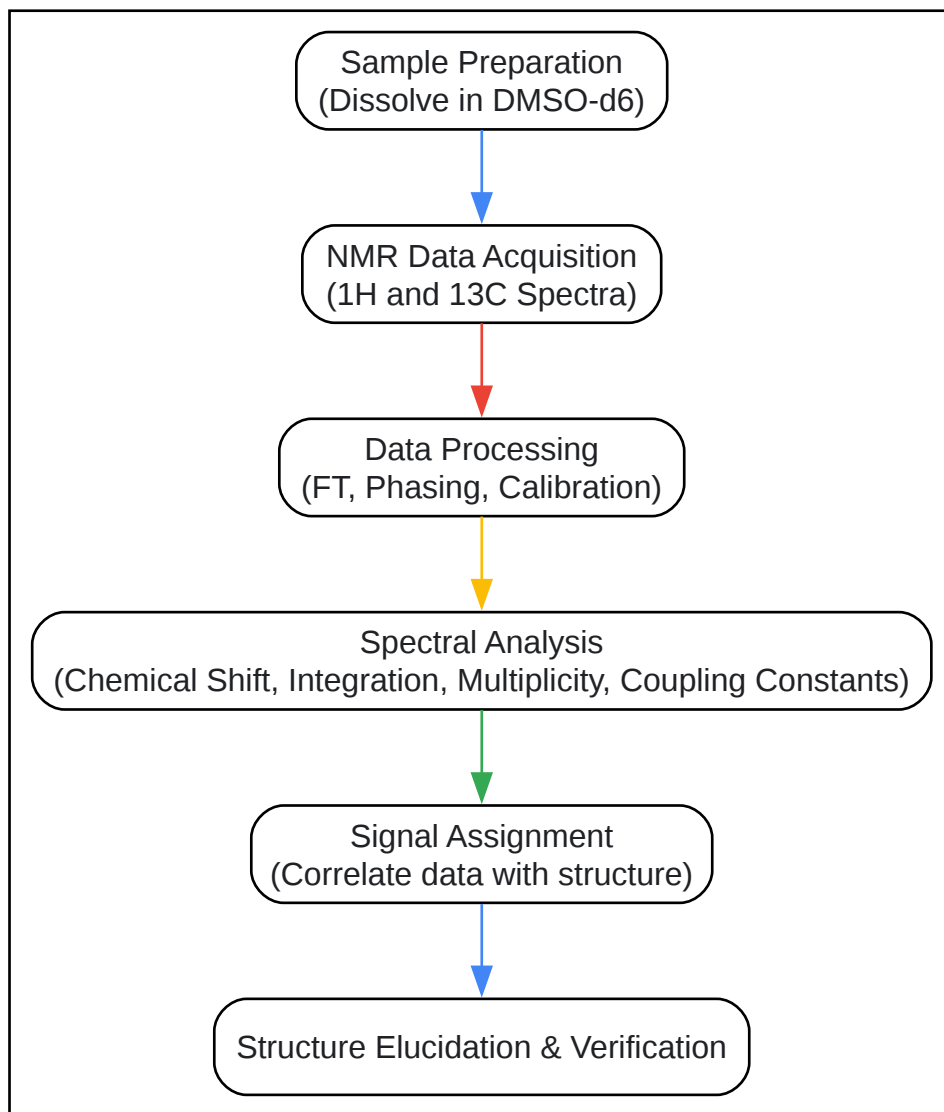
Structure of 4-Fluorocinnamic Acid with NMR Numbering



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Caption: Chemical structure of **4-Fluorocinnamic acid** with atom numbering.

## NMR Data Acquisition and Interpretation Workflow



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Caption: General workflow for NMR analysis.

## Conclusion

This application note provides a comprehensive overview of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **4-Fluorocinnamic acid**. The detailed data tables and experimental protocol serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and quality control, facilitating the unambiguous identification and structural characterization of this important compound.

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